Topic: Synthesis and Characterization of 2-Aminothiazole-5-carbaldehyde Hydrochloride
Topic: Synthesis and Characterization of 2-Aminothiazole-5-carbaldehyde Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of 2-aminothiazole-5-carbaldehyde hydrochloride, a pivotal building block in medicinal chemistry. The primary focus is on the Vilsmeier-Haack reaction, a robust and scalable method for the regioselective formylation of 2-aminothiazole. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-tested experimental protocol, and discuss critical parameters for troubleshooting and optimization. Furthermore, this document outlines the standard analytical techniques for the structural elucidation and purity assessment of the final compound, ensuring researchers can confidently produce and validate this key synthetic intermediate.
Strategic Importance in Drug Discovery
2-Aminothiazole-5-carbaldehyde is a highly valued intermediate in the synthesis of a multitude of biologically active compounds.[1] Its structure is a confluence of reactive functionalities: a nucleophilic amino group and an electrophilic aldehyde, both attached to an electron-rich thiazole scaffold. This arrangement allows for diverse chemical modifications, making it an ideal precursor for generating compound libraries in drug discovery programs.[2] The 2-aminothiazole core itself is a "privileged structure," found in numerous marketed drugs, including the kinase inhibitor Dasatinib, antivirals, and anti-inflammatory agents, highlighting its significance in targeting a wide range of proteins.[3][4][5]
The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base. This guide focuses on its synthesis via the Vilsmeier-Haack reaction, a classic and efficient method for formylating electron-rich heterocyclic systems.[6]
The Vilsmeier-Haack Approach: Mechanism and Rationale
The Vilsmeier-Haack reaction is the cornerstone for the industrial-scale synthesis of 2-aminothiazole-5-carbaldehyde. The process involves an electrophilic aromatic substitution where the electron-rich C-5 position of the 2-aminothiazole ring attacks a specialized electrophile, the Vilsmeier reagent.
Formation of the Electrophile: The Vilsmeier Reagent
The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction between a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
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Causality: The reaction is highly exothermic and the resulting Vilsmeier reagent is sensitive to moisture. Therefore, its preparation requires strict temperature control (0–10 °C) and anhydrous conditions. The slow, dropwise addition of POCl₃ to cooled DMF is critical to dissipate heat and prevent the decomposition of the reagent, ensuring a high yield of the active electrophile.[1]
Regioselective Formylation
Once formed, the Vilsmeier reagent is attacked by the 2-aminothiazole ring. The C-5 position is the most nucleophilic carbon on the ring, a consequence of the electron-donating effect of both the ring sulfur atom and the exocyclic amino group. This inherent electronic property directs the formylation regioselectively to this position.
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Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: A Validated Workflow
This protocol details a reliable and reproducible method for the synthesis of 2-aminothiazole-5-carbaldehyde, which can then be converted to its hydrochloride salt.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Aminothiazole | 500 mL Three-neck round-bottom flask |
| N,N-Dimethylformamide (DMF, anhydrous) | Magnetic stirrer and stir bar |
| Phosphorus oxychloride (POCl₃) | Dropping funnel |
| Dichloromethane (DCM, anhydrous) | Thermometer |
| Sodium bicarbonate (Sat. solution) | Ice-salt bath |
| Hydrochloric Acid (HCl) | Reflux condenser |
| Anhydrous magnesium sulfate (MgSO₄) | Standard glassware for work-up |
Step-by-Step Procedure
The overall workflow is a two-stage process involving the preparation of the Vilsmeier reagent followed by the formylation reaction.
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Caption: Experimental workflow for the synthesis.
Part 1: Vilsmeier Reagent Formation
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Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen).
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Add anhydrous N,N-Dimethylformamide (100 mL) to the flask.
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Cool the flask in an ice-salt bath to 0 °C.
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Slowly add phosphorus oxychloride (15.3 mL, 1.6 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition.[1]
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After addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[6]
Part 2: Formylation Reaction
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In a separate beaker, dissolve 2-aminothiazole (10.0 g, 1.0 eq) in anhydrous dichloromethane (100 mL).
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Cool the Vilsmeier reagent mixture back to 0 °C.
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Slowly add the 2-aminothiazole solution to the Vilsmeier reagent dropwise over 30 minutes, again ensuring the temperature is maintained below 10 °C.[1]
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Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Heat the mixture to reflux (approx. 40-45 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
Part 3: Work-up and Isolation
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After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
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Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
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Extract the aqueous layer with dichloromethane (3 x 100 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-5-formylthiazole free base.
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To obtain the hydrochloride salt, dissolve the crude product in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
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Purify the product by recrystallization, for example from a THF/hexane mixture.[7]
Self-Validation: Troubleshooting & Optimization
The primary challenge in this synthesis is controlling the reaction's selectivity to favor C-5 formylation over side reactions involving the exocyclic amino group.[6]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Incorrect stoichiometry.3. Moisture contamination. | 1. Extend reflux time, monitoring by TLC.2. Carefully control molar ratios; start with 1.2 eq of Vilsmeier reagent and optimize.3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| High % of Formimidamide Byproduct | 1. Reaction temperature too high.2. Excess Vilsmeier reagent.3. Incorrect order of addition. | 1. Lower the reaction temperature significantly. Maintain 0 °C during addition and for 1 hour after, before warming slowly.2. Use a stoichiometric amount (1.0-1.1 eq) of the Vilsmeier reagent.3. Always add the 2-aminothiazole solution to the pre-formed Vilsmeier reagent, never the reverse.[6] |
| Purification Difficulties | 1. Presence of multiple byproducts.2. Product is an oil or intractable solid. | 1. Optimize reaction conditions to minimize side products before scaling up.2. Attempt purification via column chromatography (silica gel) or convert to the hydrochloride salt, which is often more crystalline and easier to purify. |
Characterization and Data
Confirming the identity and purity of the synthesized 2-aminothiazole-5-carbaldehyde hydrochloride is essential.
| Property | Data |
| Molecular Formula | C₄H₅ClN₂OS[8] |
| Molecular Weight | 164.61 g/mol [8] |
| Appearance | Off-white to yellow solid |
| Purity (Typical) | >95% (by HPLC) |
Spectroscopic Data
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¹H NMR (DMSO-d₆, 400 MHz): Expected signals include a singlet for the aldehyde proton (~9.5 ppm), a singlet for the thiazole ring proton (~8.0 ppm), and a broad singlet for the amino protons (~7.5 ppm).
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¹³C NMR (DMSO-d₆, 100 MHz): Key signals expected for the aldehyde carbonyl carbon (~185 ppm), the C2 carbon bearing the amino group (~170 ppm), and other aromatic carbons.
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IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C=O stretching (aldehyde, ~1680 cm⁻¹), and C=N stretching (thiazole ring, ~1620 cm⁻¹).
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Mass Spectrometry (ESI+): For the free base (C₄H₄N₂OS), the expected [M+H]⁺ is at m/z 129.01.
Safety and Handling
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Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin.[9] It may cause an allergic skin reaction and is harmful if swallowed.[10]
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Safe Handling: Handle in a well-ventilated place, preferably a fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid the formation of dust and aerosols.[11]
Conclusion
The Vilsmeier-Haack formylation of 2-aminothiazole is a highly effective and well-documented method for producing 2-aminothiazole-5-carbaldehyde hydrochloride. By understanding the reaction mechanism and meticulously controlling key parameters—particularly temperature, stoichiometry, and order of addition—researchers can minimize side reactions and achieve high yields of this valuable synthetic intermediate. The protocols and troubleshooting guide provided herein offer a robust framework for the successful synthesis and characterization of this compound, empowering further innovation in drug discovery and development.
References
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- PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
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